5-amino-4-(1H-benzimidazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-octyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-octyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzodiazole derivative with an octyl-substituted pyrrolone precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-octyl-2,3-dihydro-1H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-octyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-octyl-2,3-dihydro-1H-pyrrol-3-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these unique properties are advantageous, such as in targeted drug design or specialized material development.
Properties
Molecular Formula |
C19H26N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-octyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H26N4O/c1-2-3-4-5-6-9-12-23-13-16(24)17(18(23)20)19-21-14-10-7-8-11-15(14)22-19/h7-8,10-11,20,24H,2-6,9,12-13H2,1H3,(H,21,22) |
InChI Key |
QETAQPIQVCYTII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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